5-Phenylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

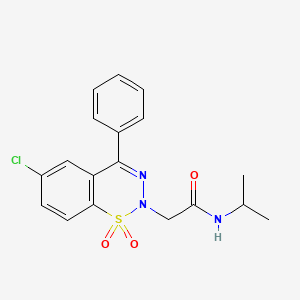

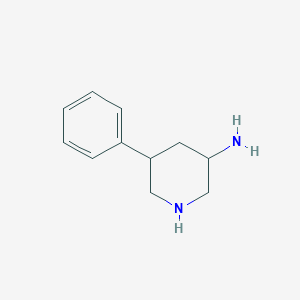

5-Phenylpiperidin-3-amine, also known as N-phenylpiperidin-3-amine, is a compound with the CAS Number: 100240-05-9 . It is a part of the phenylpiperidines class of chemical compounds, which have a phenyl moiety directly attached to piperidine . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a recent study discussed the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .Molecular Structure Analysis

The molecular structure of 5-Phenylpiperidin-3-amine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 176.26 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

5-Phenylpiperidin-3-amine is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Scientific Research Applications

Environmental Synthesis of Cyclic Amines

Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols using a CpIr complex. This method allows the synthesis of various cyclic amines, including five-, six-, and seven-membered ones, with water as the only byproduct. It represents an environmentally benign approach to producing cyclic amines, important in various chemical syntheses (Fujita, Fujii, & Yamaguchi, 2004).

Modulation of Piperidine Derivatives

Schnider et al. (2020) explored how functional groups in equatorial or axial β-positions to the amino group can modulate the properties of piperidine derivatives. They synthesized 13 epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives to investigate the impact on basicity, lipophilicity, aqueous solubility, and membrane permeation. These findings are significant for the property-based design of bioactive compounds (Schnider et al., 2020).

Biogenic Amine Analysis in Beverages

Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a reagent for derivatization of various biogenic amines, including histamine and tyramine. This method allowed for efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these amines in beverages, demonstrating the versatility of this chemical approach in food chemistry (Jastrzębska et al., 2018).

Synthesis of N-Benylpiperidine and Asymmetric Synthesis

Yamaguchi, Fujita, Fujii, Komatsubara, and Enoki (2007) reported an efficient method for N-cycloalkylation of primary amines with diols, catalyzed by a Cp*Ir complex. This method led to the synthesis of N-benzylpiperidine and a two-step asymmetric synthesis of (S)-2-phenylpiperidine, showcasing the potential of such methods in producing specific cyclic amine structures (Yamaguchi et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

5-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKCGHQMCRKTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)

![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)